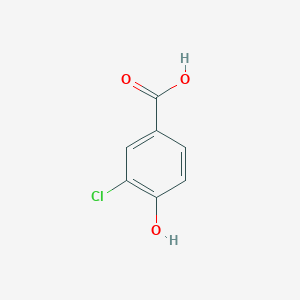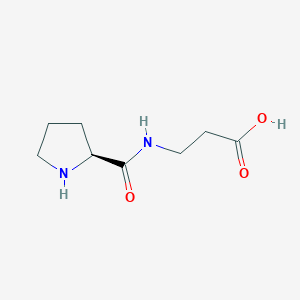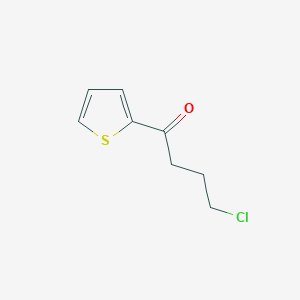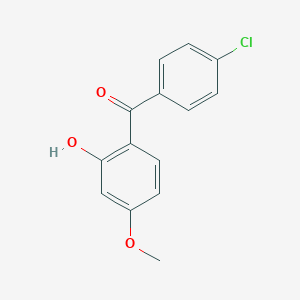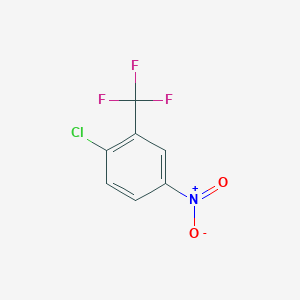
2-Chloro-5-nitrobenzotrifluoride
説明
2-Chloro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3ClF3NO2. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzotrifluoride can be synthesized through the nitration of 2-chlorobenzotrifluoride. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow reactors, which offer better control over reaction conditions and impurities compared to traditional batch reactors. This method enhances the efficiency and yield of the compound .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and trifluoromethyl) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-5-aminobenzotrifluoride.
Oxidation: Formation of carboxylic acid derivatives
科学的研究の応用
2-Chloro-5-nitrobenzotrifluoride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Plays a role in the synthesis of potential therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-Chloro-5-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. These reactions are crucial in the synthesis of complex organic molecules .
類似化合物との比較
- 4-Chloro-3-nitrobenzotrifluoride
- 3,4-Dichlorobenzotrifluoride
- 2,4-Dichlorobenzotrifluoride
- 3-Nitrobenzotrifluoride
- 2-Chlorobenzotrifluoride
Comparison: 2-Chloro-5-nitrobenzotrifluoride is unique due to the specific positioning of the chloro, nitro, and trifluoromethyl groups on the benzene ring. This arrangement significantly influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it exhibits distinct reactivity patterns, making it valuable in specific synthetic applications .
特性
IUPAC Name |
1-chloro-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQROXDLWVGFPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061130 | |
| Record name | 2-Chloro-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-37-7 | |
| Record name | 2-Chloro-5-nitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 777-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-α,α,α-trifluoro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Chloro-5-nitrobenzotrifluoride in scientific research?
A1: this compound is primarily used as a precursor for synthesizing various aromatic diamines, which are then used to create polyimides and other polymers. [, , , , , , , , , , , , , , , , , , , ]
Q2: How is this compound typically reacted to form these diamines?
A2: The most common reaction involves a nucleophilic aromatic substitution with various dihydroxy compounds like hydroquinone, phenylhydroquinone, or bisphenols. This forms a dinitro intermediate, which is subsequently reduced catalytically, often using hydrazine and Pd/C, to yield the desired diamine. [, , , , , , , , , , , , , , , , , , , ]
Q3: Can you provide an example of a specific reaction using this compound?
A3: In a study, researchers synthesized 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane by reacting this compound with 2,2-bis(4-hydroxyphenyl)propane, followed by reduction with hydrazine and Pd/C. The resulting diamine was then used to create fluorinated polyimides. []
Q4: Why are researchers interested in incorporating this compound derivatives into polymers like polyimides?
A4: Introducing derivatives of this compound, which often contain trifluoromethyl (CF3) groups, can significantly enhance the properties of the resulting polymers. [, , , , , , , , , , , , , , , , , , , ]
Q5: What are some specific property improvements observed in polyimides synthesized with this compound derivatives?
A5: Research shows these polyimides often exhibit:
- Improved Solubility: Enhanced solubility in various organic solvents, including less polar ones, facilitating easier processing and applications. [, , , , , , , , , , , , , , , , , , , ]
- Lighter Color: Reduced color intensity compared to their non-fluorinated counterparts, leading to more desirable optical properties for specific applications. [, , , , , , , , , , , , , , , , , , , ]
- Lower Dielectric Constant: Decreased dielectric constants, making them suitable for use in microelectronic applications where low dielectric properties are crucial. [, , , , , , , , , , , , , , , , , , , ]
- Lower Moisture Absorption: Reduced moisture uptake, leading to improved dimensional stability and performance in humid environments. [, , , , , , , , , , , , , , , , , , , ]
- Good Thermal Stability: High glass transition temperatures and decomposition temperatures, demonstrating their suitability for high-temperature applications. [, , , , , , , , , , , , , , , , , , , ]
Q6: What are some potential applications for these improved polyimides?
A6: The enhanced properties make these polyimides promising candidates for diverse applications, including:
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C7H3ClF3NO2 and a molecular weight of 241.56 g/mol.
Q8: How is this compound and its derivatives typically characterized?
A8: Common characterization techniques include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



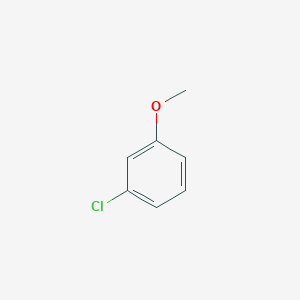
![2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate](/img/structure/B146292.png)

